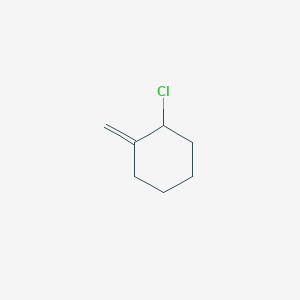

1-chloro-2-methylenecyclohexane

描述

1-Chloro-2-methylenecyclohexane (C₇H₁₁Cl) is a bicyclic organic compound featuring a cyclohexane ring substituted with a chlorine atom at position 1 and a methylene group (-CH₂-) at position 2. The methylene group introduces a double bond, rendering the molecule more reactive compared to saturated analogs. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of complex cyclic structures . Its synthesis often involves the reduction or functionalization of 2-chlorocyclohexanone, highlighting its role in multi-step organic reactions .

准备方法

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methylidenecyclohexane can be synthesized through various methods. One common approach involves the chlorination of 2-methylidenecyclohexane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 1-chloro-2-methylidenecyclohexane may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

化学反应分析

Types of Reactions: 1-Chloro-2-methylidenecyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted cyclohexane derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form cyclohexene derivatives.

Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2), resulting in the formation of di-substituted cyclohexanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are employed.

Addition: Hydrogen chloride (HCl) or bromine (Br2) can be used for addition reactions.

Major Products:

Substitution: Formation of 1-hydroxy-2-methylidenecyclohexane or 1-amino-2-methylidenecyclohexane.

Elimination: Formation of 1-methylidenecyclohexene.

Addition: Formation of 1,2-dichlorocyclohexane or 1-chloro-2-bromocyclohexane.

科学研究应用

Chemical Reactions

1-Chloro-2-methylenecyclohexane is known for its reactivity due to its structure, which includes an allylic chloride and a double bond. This allows it to participate in several types of chemical reactions:

Types of Reactions:

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of various substituted cyclohexane derivatives.

- Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form cyclohexene derivatives.

- Addition Reactions: The double bond can react with electrophiles such as hydrogen halides or halogens.

Common Reagents and Conditions:

- Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) are typically used.

- Elimination: Strong bases like potassium tert-butoxide (KOtBu) are employed.

- Addition: Hydrogen chloride (HCl) or bromine (Br2) are common reagents for addition reactions.

Major Products:

- Substitution yields compounds like 1-hydroxy-2-methylenecyclohexane.

- Elimination produces 1-methylidenecyclohexene.

- Addition results in products such as 1,2-dichlorocyclohexane.

Scientific Research Applications

This compound has several notable applications in scientific research:

Chemistry:

- It serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways.

Biology:

- The compound is utilized in studying enzyme-catalyzed reactions involving allylic chlorides. Its reactivity makes it a valuable tool for understanding biological mechanisms.

Medicine:

- Research is ongoing into its potential as a precursor for pharmaceutical compounds. Its ability to undergo various chemical transformations positions it as a candidate for developing new drugs.

The biological activity of this compound has been the subject of extensive research due to its potential carcinogenic effects:

Carcinogenic Potential:

- Studies indicate that this compound may act as a potential human carcinogen. For instance, experiments on Tg.AC mice demonstrated that oral administration resulted in increased incidences of forestomach papillomas, suggesting tumor-promoting activity.

Metabolism and Toxicity:

- The metabolism of this compound leads to the formation of reactive intermediates that can produce toxic metabolites. Key findings include:

- Major metabolites identified include cysteine and N-acetylcysteine conjugates of 3-chloro-2-methylpropenoic acid.

- Reactive chloroaldehyde intermediates contribute to its toxicological profile.

Industrial Applications

In addition to its use in research settings, this compound finds application in various industrial processes:

Polymer Production:

- It is utilized in the production of polymers and other industrial chemicals due to its reactivity and ability to form diverse chemical structures.

Synthesis of Intermediates:

作用机制

The mechanism of action of 1-chloro-2-methylidenecyclohexane involves its reactivity as an allylic chloride. The chlorine atom can be displaced by nucleophiles, leading to the formation of various substituted products. The double bond in the compound also allows for addition reactions with electrophiles. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom, which makes the double bond more reactive .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

| Compound | Molecular Formula | Substituents | Key Functional Features |

|---|---|---|---|

| 1-Chloro-2-methylenecyclohexane | C₇H₁₁Cl | Cl (position 1), CH₂ (position 2) | Chlorine (electron-withdrawing), conjugated double bond |

| Chlorocyclohexane | C₆H₁₁Cl | Cl (position 1) | Saturated cyclohexane with single Cl substituent |

| Methylenecyclohexane | C₇H₁₂ | CH₂ (position 1) | Unsaturated cyclohexane with a double bond |

| 1-Methyl-2-methylenecyclohexane | C₈H₁₂ | CH₃ (position 1), CH₂ (position 2) | Methyl (electron-donating), conjugated double bond |

Key Observations :

- The chlorine atom in this compound increases polarity and reactivity toward nucleophilic substitution compared to non-halogenated analogs like methylenecyclohexane .

- The methylene group introduces strain and conjugation, facilitating addition reactions (e.g., Diels-Alder) that are less accessible in saturated Chlorocyclohexane .

Physical Properties (Inferred from Analogs)

*Estimated based on additive effects of Cl and double bond.

生物活性

1-Chloro-2-methylenecyclohexane, also known as dimethylvinyl chloride, is a chlorinated hydrocarbon that has garnered attention for its biological activity. This compound is structurally related to other vinyl halides and has been studied for its potential carcinogenic effects, metabolic pathways, and interactions with biological systems.

- Chemical Formula : C7H11Cl

- Molecular Weight : 144.62 g/mol

- CAS Number : 513-37-1

- SMILES Notation : C\C(C)=C\Cl

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its potential as a carcinogen and its metabolic pathways in different organisms. The compound has been studied extensively for its effects on cellular processes, including its role in the induction of tumors in animal models.

Carcinogenic Potential

Research indicates that this compound is classified as a potential human carcinogen. A study involving Tg.AC mice demonstrated that oral administration of this compound significantly increased the frequency of forestomach papillomas, indicating its tumor-promoting activity .

Metabolism and Toxicity

The metabolism of this compound involves the formation of reactive intermediates, which can lead to the production of toxic metabolites. Key findings include:

- Major metabolites identified include cysteine and N-acetylcysteine conjugates of 3-chloro-2-methylpropenoic acid .

- The compound's metabolism has been shown to produce reactive chloroaldehyde intermediates, which contribute to its toxicological profile .

Case Studies

Several studies have focused on the biological effects and mechanisms of action of this compound:

- Tumor Promotion in Mice :

- Metabolic Pathway Investigation :

Toxicological Profile

The toxicological profile of this compound includes:

- Acute Toxicity : Classified as acutely toxic via inhalation and dermal routes.

- Chronic Effects : Potential for causing respiratory system damage and skin irritation .

| Toxicity Parameter | Classification |

|---|---|

| Inhalation | Acute Tox. 3 |

| Dermal | Acute Tox. 1 |

| Carcinogenicity | Carc. 1B |

| Eye Irritation | Eye Irrit. 2 |

| Skin Irritation | Skin Irrit. 2 |

常见问题

Basic Research Questions

Q. What are the optimized laboratory synthesis routes for 1-chloro-2-methylenecyclohexane?

The compound is synthesized via chlorination of cyclohexene derivatives. A method adapted from chlorocyclohexane production involves reacting cyclohexene with HCl under controlled conditions. For example, cyclohexanol can be chlorinated using 30% HCl at 85°C with reflux for 12 hours, followed by layer separation, washing (saturated NaCl and Na₂CO₃ solutions), drying (anhydrous CaCl₂), and fractional distillation (141–142.5°C) . Modifications, such as introducing methylene groups via Wittig reactions or elimination processes, may be required to achieve the target structure.

Q. How is this compound purified post-synthesis?

Purification typically involves fractional distillation due to the compound’s volatility. Recrystallization from hexane/dichloromethane mixtures (1:20 v/v) at ambient temperatures is also effective for removing polar byproducts . Purity is confirmed via GC-MS or HPLC (≥98% purity threshold).

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : H and C NMR identify substituents and confirm regiochemistry. For example, methylene protons appear as doublets (δ 4.5–5.5 ppm), while cyclohexane protons resonate at δ 1.2–2.3 ppm .

- IR : C-Cl stretching vibrations (~550–650 cm⁻¹) and C=C stretches (~1640 cm⁻¹) validate the structure.

- Mass Spectrometry : Molecular ion peaks at m/z 132 (C₇H₁₁Cl⁺) confirm the molecular formula .

Q. What safety protocols are recommended for handling this compound?

- Ventilation : Use fume hoods to avoid inhalation (TLV: 50 ppm).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the methylene group influence the compound’s reactivity in radical addition reactions?

The electron-rich methylene group facilitates radical-initiated additions. For example, in chlorosulfenylation reactions, the methylene site reacts with thiyl radicals (e.g., PhS•) to form stable adducts. Computational studies (B3LYP/6-31G**) show that the methylene group lowers the activation energy for radical trapping by 8–12 kcal/mol compared to unsubstituted cyclohexane .

Q. How do steric and electronic effects govern regioselectivity in Diels-Alder reactions involving this compound?

The methylene group acts as an electron-deficient dienophile. In reactions with cyclopentadiene, regioselectivity favors endo adducts due to secondary orbital interactions. Steric hindrance from the chlorine substituent directs attack to the less hindered face (85:15 endo:exo ratio) .

Q. What catalytic systems enhance the efficiency of cross-coupling reactions with this substrate?

Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling with aryl boronic acids. The methylene group stabilizes π-allyl intermediates, accelerating transmetallation. Yields improve to >90% with K₂CO₃ as a base in THF at 60°C .

属性

IUPAC Name |

1-chloro-2-methylidenecyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl/c1-6-4-2-3-5-7(6)8/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTPBLPEOSDKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCCC1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502218 | |

| Record name | 1-Chloro-2-methylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71518-98-4 | |

| Record name | 1-Chloro-2-methylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。